Tert-butyl 2-[3-(4-hydroxybutoxy)propoxy]acetate
Description
Tert-butyl 2-[3-(4-hydroxybutoxy)propoxy]acetate: is an organic compound with the molecular formula C16H32O6. It is characterized by the presence of a tert-butyl group, which is known for its steric hindrance and stability. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .
Properties
IUPAC Name |
tert-butyl 2-[3-(4-hydroxybutoxy)propoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O5/c1-13(2,3)18-12(15)11-17-10-6-9-16-8-5-4-7-14/h14H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKWVPJGZRJJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCOCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[3-(4-hydroxybutoxy)propoxy]acetate typically involves the reaction of tert-butyl acetate with 3-(4-hydroxybutoxy)propyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-[3-(4-hydroxybutoxy)propoxy]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various halides or tosylates in the presence of a base.
Major Products Formed:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Chemistry: Tert-butyl 2-[3-(4-hydroxybutoxy)propoxy]acetate is used as an intermediate in organic synthesis. It is employed in the preparation of complex molecules and as a protecting group for alcohols .
Biology: In biological research, this compound is used to study the effects of steric hindrance on enzyme activity and protein interactions. It serves as a model compound for understanding the behavior of bulky groups in biological systems .
Medicine: Although not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates. It helps in the development of new therapeutic agents by providing a stable and reactive intermediate .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a cross-linking agent and stabilizer in various polymerization processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-[3-(4-hydroxybutoxy)propoxy]acetate involves its interaction with molecular targets through its functional groups. The hydroxyl and ester groups participate in hydrogen bonding and nucleophilic substitution reactions. The tert-butyl group provides steric hindrance, affecting the reactivity and stability of the compound. These interactions influence the compound’s behavior in different chemical and biological systems .
Comparison with Similar Compounds
- Tert-butyl 2-[3-(3-hydroxypropoxy)propoxy]acetate
- Tert-butyl 2-[3-(4-hydroxypropoxy)propoxy]acetate
- Tert-butyl 2-[3-(5-hydroxypentyl)propoxy]acetate
Uniqueness: Tert-butyl 2-[3-(4-hydroxybutoxy)propoxy]acetate is unique due to the presence of the 4-hydroxybutoxy group, which provides specific reactivity and steric properties. This makes it distinct from other similar compounds that may have different chain lengths or positions of the hydroxyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
